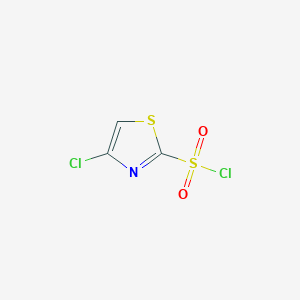![molecular formula C12H19N3O4 B15315509 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amine: The Boc-protected amine group can be introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amine group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The pyrazole ring can interact with various molecular targets, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrazole ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc-protected amine group but differ in the backbone structure.
Uniqueness
The uniqueness of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid lies in its combination of a pyrazole ring with a Boc-protected amine and a carboxylic acid group. This combination allows for versatile applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H19N3O4 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17) |
Clave InChI |
WSKWFUODUCMBJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


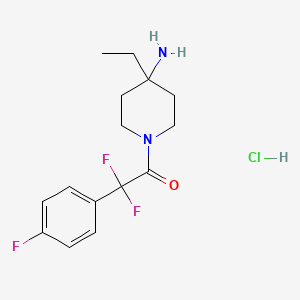
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
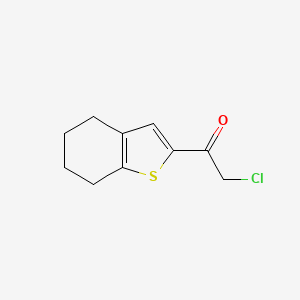
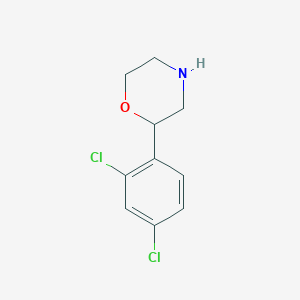
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)

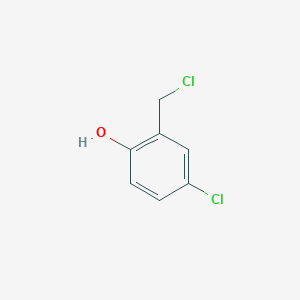



![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
